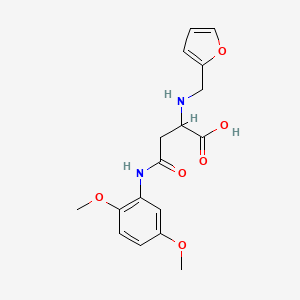

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

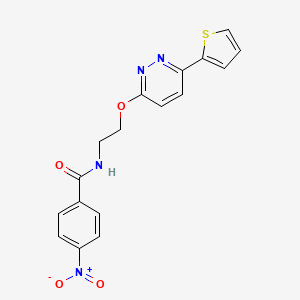

“N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and a cyclohexene, which is a cyclic compound with a carbon ring .

Molecular Structure Analysis

The compound contains a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. It also contains a cyclohexene ring, which is a six-membered ring with one double bond .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzofuran and cyclohexene moieties. The double bond in the cyclohexene could undergo addition reactions, and the benzofuran could participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- The synthesis of tetrahydrobenzofuran derivatives involves unique chemical reactions, such as treatment with alkaline hydrogen peroxide leading to unexpected transformations, further processed by dimethyldioxirane oxidation. These compounds have been characterized by NMR spectroscopy, showcasing the chemical versatility of benzofuran derivatives (Levai et al., 2002).

- Enaminones, compounds related to the chemical class of interest, show promise as anticonvulsants. Their structure-activity relationship, explored through X-ray crystallography, supports hypotheses about their mechanism of action based on Linus Pauling's clathrate hypothesis (Jackson et al., 2012).

Characterization and Analysis

- Advanced analytical techniques such as 19F-NMR spectroscopy have been employed to study the metabolism and disposition of potent inhibitors related to this compound class, highlighting the role of metabolic processes in the pharmacokinetics of such compounds (Monteagudo et al., 2007).

- The keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives has been studied using NMR, IR, and MS, offering insights into the stability and reactivity of such compounds. This research provides a deeper understanding of the chemical properties that could influence the biological activities of these molecules (Pires et al., 2016).

Potential Biochemical Applications

- The synthesis and characterization of derivatives with potential antimicrobial and anticonvulsant activities suggest broader biochemical applications. These studies explore the chemical foundations necessary to develop new therapeutic agents (Aytemir et al., 2003), (Nosova et al., 2020).

Propriétés

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-15(12-5-2-1-3-6-12)17-11-16(19)9-4-7-14-13(16)8-10-20-14/h1-2,8,10,12,19H,3-7,9,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKPQWQNWLXSNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3CCC=CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2817317.png)

![2-[(3,4-dimethylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2817319.png)

![3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2817320.png)

![rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride](/img/no-structure.png)

![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2817324.png)

![3-cyclopentyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2817325.png)

![N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2817330.png)

![1-(3-Chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2817332.png)

![N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2817334.png)

![8-(4-methoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2817336.png)